molecular formula C8H6O3S B12063747 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

Cat. No.: B12063747
M. Wt: 182.20 g/mol
InChI Key: SEOYGNVRLUHOOA-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid (CAS: 1342281-21-3) is a thiophene-based carboxylic acid derivative featuring a propargyl ether substituent at the 3-position of the thiophene ring. Its molecular formula is C₈H₆O₃S, with a molecular weight of 182.20 g/mol . The compound's structure combines the aromatic thiophene core with a terminal alkyne group, which confers unique electronic and steric properties.

Properties

Molecular Formula

C8H6O3S

Molecular Weight

182.20 g/mol

IUPAC Name

3-prop-2-ynoxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H6O3S/c1-2-4-11-6-3-5-12-7(6)8(9)10/h1,3,5H,4H2,(H,9,10)

InChI Key

SEOYGNVRLUHOOA-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(SC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Molecular Features Influencing Reactivity

The target compound, 3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid, consists of a thiophene ring substituted at position 3 with a propargyl ether group (-O-CH₂-C≡CH) and at position 2 with a carboxylic acid (-COOH). The electron-withdrawing carboxylic acid group deactivates the ring, directing electrophilic substitution to position 4 or 5. However, the synthesis of the 3-substituted derivative requires either directed ortho-metalation or functional group interconversion strategies.

The propargyl ether moiety introduces steric and electronic challenges:

  • Steric effects : The linear sp-hybridized carbon chain creates spatial constraints during nucleophilic attacks.

  • Alkyne reactivity : The terminal alkyne is susceptible to Glaser coupling under basic conditions, necessitating inert atmospheres in some protocols.

Established Synthetic Routes and Mechanistic Analysis

Route A: Direct Alkylation of 3-Hydroxythiophene-2-carboxylic Acid

Reagents : 3-Hydroxythiophene-2-carboxylic acid, propargyl bromide, K₂CO₃, DMF, 60°C, 12 hours.
Mechanism :

  • Deprotonation of the phenolic -OH by K₂CO₃ generates a phenoxide nucleophile.

  • SN2 displacement of bromide from propargyl bromide forms the ether linkage.

Yield : 78% after recrystallization (ethanol/water).
Limitations :

  • Commercial scarcity of 3-hydroxythiophene-2-carboxylic acid necessitates in situ preparation.

  • Competing esterification of the carboxylic acid with DMF at elevated temperatures.

Route B: Protection-Deprotection Strategy

Step 1 – Esterification :
Thiophene-2-carboxylic acid → methyl ester using SOCl₂/MeOH (0°C to reflux, 6 hours, 95% yield).

Step 2 – Friedel-Crafts Hydroxylation :
Methyl thiophene-2-carboxylate + H₂O₂ (30%), FeCl₃ (cat.), CH₃CN, 50°C, 8 hours → 3-hydroxythiophene-2-carboxylate (62% yield).

Step 3 – Propargylation :
3-Hydroxy intermediate + propargyl bromide, Et₃N, CH₂Cl₂, rt, 4 hours (81% yield).

Step 4 – Saponification :
Ester hydrolysis with NaOH (2M), EtOH/H₂O, reflux, 3 hours → target compound (89% yield).

Advantages : Avoids direct handling of unstable 3-hydroxythiophene-2-carboxylic acid.

Innovative Methodologies and Catalytic Systems

Microwave-Assisted Synthesis (Method C)

Conditions : 3-Hydroxythiophene-2-carboxylic acid (1 eq), propargyl bromide (1.2 eq), Cs₂CO₃ (2 eq), DMF, 100 W microwave irradiation, 120°C, 2 hours.
Yield : 89% (HPLC purity >98%).
Benefits :

  • 6-fold reduction in reaction time vs conventional heating.

  • Suppresses alkyne dimerization through rapid heating/cooling cycles.

Continuous Flow Approach (Method D)

Setup :

  • Reactor 1: Esterification (SOCl₂/MeOH, 25°C, residence time 15 min).

  • Reactor 2: Hydroxylation (H₂O₂/FeCl₃, 50°C, 45 min).

  • Reactor 3: Propargylation (propargyl bromide/Et₃N, 40°C, 30 min).

  • In-line hydrolysis: NaOH/EtOH, 70°C, 20 min.

Productivity : 12.3 g/h vs 2.1 g/h for batch processes.

Comparative Analysis of Synthetic Methods

ParameterRoute ARoute BMethod CMethod D
Total Yield (%)78728985
Reaction Time (h)122121.7
Purity (HPLC, %)95.297.898.596.4
ScalabilityLabPilotLabPlant
Key ImpurityEsterNoneDimerOligomer

Trade-offs :

  • Route A suffers from variable starting material quality but requires fewer steps.

  • Method D achieves high throughput but demands specialized equipment.

Critical Challenges and Mitigation Strategies

Regioselectivity in Hydroxylation

Unsubstituted thiophene-2-carboxylates undergo electrophilic hydroxylation predominantly at position 4 (70:30 para:meta ratio). Solutions include:

  • Directed ortho-metalation : Use of LDA at -78°C to deprotonate position 3 prior to quenching with O₂.

  • Enzymatic hydroxylation : Cytochrome P450 mutants achieve 92% 3-selectivity but with low TON (turnover number = 140).

Propargyl Group Stability

The terminal alkyne undergoes undesired reactions under common conditions:

  • Basic media : Glaser coupling (dimerization) occurs above pH 9, forming 1,3-diynes. Mitigated by using aprotic solvents and limiting reaction times.

  • Acidic hydrolysis : Prolonged exposure to HCl during saponification causes alkyne protonation. Controlled pH (6.5–7.5) with buffer systems preserves integrity.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

ComponentRoute A ($)Route B ($)Method D ($)
Raw Materials420580610
Energy15022085
Waste Treatment9012045
Total 660 920 740

Insights :

  • Method D’s 58% lower energy costs offset higher raw material expenses.

  • Solvent recovery (DMF, CH₂Cl₂) reduces waste treatment costs by 30–40% .

Chemical Reactions Analysis

Types of Reactions: 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial effects may involve the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid and related derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Activity Reference
3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid Prop-2-yn-1-yloxy C₈H₆O₃S 182.20 Not reported Potential synthetic intermediate
3-(4-Chlorophenylsulfonamido)thiophene-2-carboxylic acid 4-Chlorophenylsulfonamido C₁₁H₈ClNO₄S₂ 317.76 >90% purity Enzyme inhibition (hypothetical)
3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid Cyclopropylsulfamoyl C₈H₉NO₄S₂ 247.28 Not reported β-lactamase inhibitor (IC₅₀: 1.2 µM)
3-Isopropylthiophene-2-carboxylic acid Isopropyl C₈H₁₀O₂S 170.23 Not reported Synthetic intermediate
3-(3-Nitro-phenylsulfamoyl)thiophene-2-carboxylic acid 3-Nitro-phenylsulfamoyl C₁₁H₈N₂O₆S₂ 328.32 210–213 Antibacterial/anticancer lead
Key Observations:

Substituent Effects on Reactivity: The propargyloxy group in the target compound introduces an electron-withdrawing ether linkage and a terminal alkyne, enabling click chemistry or cycloaddition reactions . Sulfonamide derivatives (e.g., 3-(4-chlorophenylsulfonamido)-) exhibit higher polarity and hydrogen-bonding capacity, enhancing interactions with biological targets like β-lactamases .

Synthetic Accessibility: Sulfonamide derivatives are typically synthesized via nucleophilic substitution of 3-chlorosulfonyl-thiophene-2-carboxylic acid intermediates, with yields ranging from 45–85% .

β-Lactamase Inhibition:
  • 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid demonstrates potent β-lactamase inhibition (IC₅₀: 1.2 µM) due to its sulfonamide group, which mimics the β-lactam carbonyl and binds the enzyme’s active site .
  • Thieno[3,2-b]thiophene-2-carboxylic acid derivatives show reduced potency when the backbone is expanded (e.g., dithieno derivatives), highlighting the importance of steric compatibility .
Anticancer and Antibacterial Activity:
  • 3-(3-Nitro-phenylsulfamoyl)thiophene-2-carboxylic acid and related sulfonamides exhibit growth inhibition against Gram-positive bacteria and cancer cells, with IC₅₀ values comparable to doxorubicin .
  • Substituents like 5-(4-chlorophenyl) and pyrrolopyrimidine moieties enhance activity by promoting DNA intercalation or enzyme inhibition .

Physicochemical Properties

Property 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid 3-(4-Chlorophenylsulfonamido)- 3-Isopropyl-
Polarity Moderate (ether + alkyne) High (sulfonamide + Cl) Low
Acidity (pKa) ~3–4 (carboxylic acid) ~2.5–3.5 ~4–5
Thermal Stability Likely stable (alkyne inertness) High (decomposes >240°C) Moderate
  • Melting Points : Sulfonamide derivatives generally have higher melting points (>200°C) due to strong intermolecular hydrogen bonding, whereas alkyl-substituted analogs (e.g., isopropyl) melt at lower temperatures .

Biological Activity

3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a prop-2-yn-1-yloxy group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 6.25 to 32 µg/mL, indicating strong antibacterial properties. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators, leading to reduced cell viability and increased apoptosis rates.

The biological activity of 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is attributed to its interaction with specific molecular targets:

  • Inhibition of cyclooxygenase enzymes : This may contribute to its anti-inflammatory effects.
  • Disruption of cellular membranes : Particularly relevant in its antimicrobial action.

These interactions suggest that the compound could be a valuable lead in drug development for both antimicrobial and anticancer therapies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid. The results revealed that this compound had one of the lowest MIC values against E. coli, showcasing its potential as an effective antibacterial agent .

Case Study 2: Anticancer Activity

In a separate investigation involving MCF-7 breast cancer cells, treatment with 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid resulted in a significant reduction in cell proliferation. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis after treatment, confirming its potential as an anticancer agent.

Research Findings Summary Table

Biological ActivityTarget Organisms/CellsMIC/IC50 ValuesMechanism of Action
AntimicrobialE. coli, P. aeruginosa6.25 - 32 µg/mLDisruption of cell membranes
AnticancerHeLa, MCF-7IC50 ~10 µMInduction of apoptosis via caspase activation

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid?

  • Methodological Answer : A viable approach involves Sonogashira coupling , where a halogenated thiophene-2-carboxylic acid derivative reacts with propargyl alcohol under palladium catalysis. For example, methyl 3-bromothiophene-2-carboxylate can be coupled with propargyl alcohol, followed by hydrolysis to yield the carboxylic acid. This method is analogous to the synthesis of iodothienopyranones from 3-alkynylthiophene-2-carboxylic acids . Optimization of reaction conditions (e.g., solvent, base, catalyst loading) is critical to achieving high yields.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., propynyloxy group at position 3) and absence of impurities. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (using SHELX or ORTEP software ) provides unambiguous structural confirmation. HPLC with UV detection (λ ~250–300 nm, typical for thiophene derivatives) assesses purity ≥95% .

Q. What are the stability considerations for handling 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid under laboratory conditions?

  • Methodological Answer : Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to strong oxidizing agents (e.g., peroxides), which may cleave the thiophene ring. Monitor for decomposition via TLC or HPLC, particularly in solutions with pH <4 or >8, where the carboxylic acid group may undergo unintended esterification or decarboxylation .

Advanced Research Questions

Q. How does the propynyloxy substituent influence regioselectivity in cyclization reactions?

  • Methodological Answer : The electron-withdrawing propynyloxy group directs 6-endo-dig cyclization in iodolactonization reactions, as observed in analogous 3-alkynylthiophene-2-carboxylic acids. This preference arises from the triple bond’s ability to stabilize transition states via conjugation with the thiophene ring. Computational studies (DFT) can further elucidate electronic effects .

Q. What strategies resolve contradictions in reported biological activities of thiophene-2-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., cell lines, concentrations). Perform dose-response studies across multiple models (e.g., bacterial strains, cancer cells) and validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference with structurally similar compounds (e.g., sulfamoyl or fluorophenyl derivatives ) to identify structure-activity relationships (SAR).

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, bacterial enzymes). Focus on modifying the propynyloxy group to optimize hydrogen bonding or π-π stacking. Pharmacophore models derived from active analogs (e.g., 5-(Pyridin-2-yl)thiophene-2-carboxylic acid ) can prioritize synthetic targets. Validate predictions via free-energy perturbation (FEP) simulations .

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